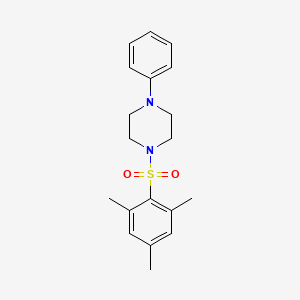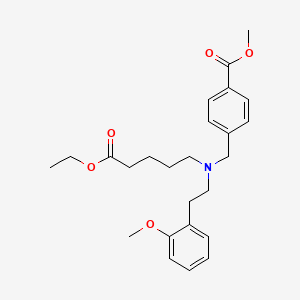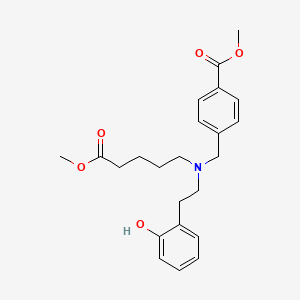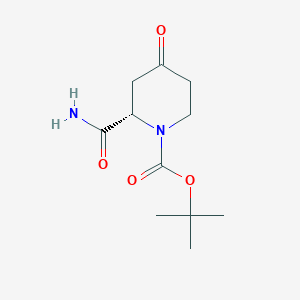
1-(Mesitylsulfonyl)-4-phenylpiperazine
Übersicht
Beschreibung
“1-(Mesitylsulfonyl)-4-phenylpiperazine” is a compound that likely contains a piperazine ring, which is a heterocyclic amine. The “mesitylsulfonyl” part suggests the presence of a sulfonyl functional group attached to a mesityl group, which is a derivative of toluene. The “4-phenyl” part indicates a phenyl group attached to the fourth carbon of the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring substituted with a phenyl group at one position and a mesitylsulfonyl group at another. The exact structure would depend on the specific positions of these substitutions .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles . The presence of the sulfonyl group might also allow for reactions such as sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have basic properties due to the presence of the nitrogen atoms. The sulfonyl group might confer additional properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The N-phenylpiperazine subunit, related to 1-(Mesitylsulfonyl)-4-phenylpiperazine, is a versatile scaffold in medicinal chemistry, particularly for treating CNS disorders. Recent advancements have led some N-phenylpiperazine derivatives to reach late-stage clinical trials. This demonstrates the potential of these compounds in various therapeutic areas beyond the CNS, offering possibilities for pharmacokinetic and pharmacodynamic improvements across several medical fields (Maia, Tesch, & Fraga, 2012).
Antagonistic Properties
Isoquinolines, which are closely related to the 1-phenylpiperazine structure, have been identified as potent antagonists of the P2X7 nucleotide receptor. These compounds have shown significant inhibition of receptor function, highlighting the therapeutic potential of similar structures in treating diseases related to the cardiovascular system (Humphreys et al., 1998).
Structural and Docking Studies
Structural and docking studies on new piperazine derivatives, including those related to 1-(Mesitylsulfonyl)-4-phenylpiperazine, have been conducted. These studies focus on understanding the chemical reactivity, kinetic stability, and potential as inhibitors for various enzymes. Such research is crucial in drug development and pharmacological applications (Noureddine et al., 2020).
Electrochemical Synthesis
The electrochemical synthesis of new phenylpiperazine derivatives has been explored. This method offers a more environmentally friendly approach to producing these compounds, which could have various pharmacological applications (Nematollahi & Amani, 2011).
Intestinal Permeation Enhancers
Phenylpiperazine derivatives have shown promise as intestinal permeation enhancers. This is significant for oral administration of macromolecular therapeutics, as it can improve the absorption of drugs across the intestinal epithelium (Fein, Lamson, & Whitehead, 2017).
Binding Mechanism Analysis
The binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor has been studied using molecular docking and chromatography. This research provides insights into the interaction between these compounds and receptors, which is crucial for the development of targeted therapies (Zhao et al., 2015).
Acaricidal Activity
Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, demonstrating the potential of these compounds in agricultural and pest control applications (Suzuki et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYZVVKMGUPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3125870.png)
![2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol](/img/structure/B3125880.png)
![N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B3125894.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)

